molecular formula C11H12BrN3 B1386816 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 1177324-20-7

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1386816
M. Wt: 266.14 g/mol
InChI Key: FWORLGDPXBRAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as BMMP, is an organic compound with a wide range of applications in scientific research. It is a novel compound that has been studied for its potential in biomedical research, drug discovery, and other areas of science. BMMP is a versatile compound that can be used to synthesize a variety of compounds and materials.

Scientific Research Applications

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research. It is a novel compound that has been studied for its potential in biomedical research, drug discovery, and other areas of science. 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has been used as a model compound to study the structure and function of proteins, as well as for the development of new drugs and therapies. Additionally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has been used to study the effects of drugs on the body, as well as to study the mechanisms of drug action. 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has also been used in the study of the structure and function of enzymes, as well as in the synthesis of new materials.

Mechanism Of Action

The mechanism of action of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is not fully understood. However, it is believed that 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions can lead to changes in the structure and function of proteins, as well as the regulation of gene expression and other metabolic processes. Additionally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to interact with receptors on the surface of cells, which can lead to changes in cell signaling and other cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine have been studied in a variety of organisms, including humans. Studies have shown that 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine can induce changes in gene expression, protein structure and function, and other metabolic processes. Additionally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to interact with receptors on the surface of cells, which can lead to changes in cell signaling and other cellular processes. 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has also been shown to have anti-inflammatory and anti-cancer effects in certain models.

Advantages And Limitations For Lab Experiments

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is relatively stable and has a low toxicity, making it a safe compound for use in laboratory experiments. However, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is also limited by its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine are vast and there are many areas of research that are yet to be explored. These include further studies into the biochemical and physiological effects of 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, as well as its potential use in drug discovery and the development of new therapies. Additionally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine could be studied for its potential to interact with other compounds, such as proteins and receptors, as well as its potential use in the synthesis of new materials. Finally, 4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine could be studied for its potential to interact with other cellular components, such as DNA, and its potential use in gene therapy.

properties

IUPAC Name

4-bromo-5-methyl-2-(4-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-3-5-9(6-4-7)15-11(13)10(12)8(2)14-15/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWORLGDPXBRAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.